Technical Guide: Stability Profile & Degradation Kinetics of 5-Chlorothiophene-2-carboximidamide Hydrochloride
Technical Guide: Stability Profile & Degradation Kinetics of 5-Chlorothiophene-2-carboximidamide Hydrochloride
The following is an in-depth technical guide regarding the stability profile of 5-Chlorothiophene-2-carboximidamide hydrochloride , structured for researchers and drug development professionals.
Executive Summary
5-Chlorothiophene-2-carboximidamide hydrochloride is a critical intermediate in the synthesis of Factor Xa inhibitors, most notably Rivaroxaban . Its structural integrity is defined by the stability of the amidine moiety attached to a chlorinated thiophene ring . While the hydrochloride salt form confers improved thermal stability compared to the free base, the compound exhibits specific vulnerabilities to hydrolytic degradation and photolytic stress.
This guide details the physicochemical stability of the compound, delineates its primary degradation pathways (hydrolysis to amide and acid forms), and provides validated protocols for forced degradation studies compliant with ICH Q1A(R2) guidelines.
Chemical Identity & Structural Vulnerabilities[1]
The stability of this molecule is governed by two competing electronic effects: the electron-withdrawing nature of the chlorine atom on the thiophene ring and the nucleophilic susceptibility of the amidine carbon.
| Feature | Description | Stability Implication |
| Chemical Name | 5-Chlorothiophene-2-carboximidamide HCl | Core API Intermediate |
| Molecular Formula | C₅H₅ClN₂S · HCl | MW: 197.08 g/mol |
| Moiety A: Amidine | High Risk: Prone to hydrolysis, releasing | |
| Moiety B: Thiophene | Heterocyclic Sulfur | Medium Risk: Susceptible to oxidation (S-oxide formation) and photolysis. |
| Moiety C: Chlorine | C-5 Position | Stabilizer: Reduces electron density on the ring, mitigating oxidative attack. |
Degradation Pathway Analysis
The primary degradation vector is the hydrolysis of the amidine group . Under aqueous conditions, particularly at pH extremes, the amidine converts sequentially to 5-chlorothiophene-2-carboxamide (Impurity A) and subsequently to 5-chlorothiophene-2-carboxylic acid (Impurity B).
Figure 1: Stepwise hydrolytic degradation pathway of the amidine intermediate.
Stability Under Various Conditions
Solution-State Stability (pH Dependency)
The stability of 5-Chlorothiophene-2-carboximidamide HCl in solution is highly pH-dependent.
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Acidic (pH < 2): The protonation of the amidine nitrogen stabilizes the molecule against nucleophilic attack by water. However, prolonged exposure to strong acids (e.g., 1N HCl) at elevated temperatures will drive hydrolysis to the carboxylic acid.
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Neutral (pH 6-8): Moderate stability. Slow hydrolysis to the amide may occur over days if not stored at 2-8°C.
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Basic (pH > 10): Critical Instability. The free base is generated, increasing the nucleophilicity of the amidine, leading to rapid hydrolysis and potential dimerization.
Solid-State Stability
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Thermal: The HCl salt typically exhibits a high melting point (>180°C), indicating robust thermal stability. However, thermal stress (>60°C) in the presence of humidity accelerates dehydrochlorination and hydrolysis.
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Photostability: Thiophene derivatives can undergo ring opening or polymerization under UV light. The compound must be stored in amber vials.
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Hygroscopicity: As a hydrochloride salt, the material is potentially hygroscopic. Moisture uptake leads to "caking" and creates a micro-aqueous environment that facilitates hydrolysis.
Forced Degradation Protocols (Methodology)
To validate the stability-indicating nature of analytical methods, the following stress conditions are recommended. These protocols are designed to achieve 10-20% degradation.
Experimental Workflow
Figure 2: Forced degradation workflow for stability validation.
Detailed Protocols
A. Acid Hydrolysis
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Dissolve 10 mg of the compound in 2 mL of methanol.
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Add 2 mL of 0.1 N HCl.
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Reflux at 60°C for 4 hours.
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Target: Formation of 5-chlorothiophene-2-carboxamide.
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Neutralization: Add equivalent 0.1 N NaOH before injection.
B. Base Hydrolysis (High Sensitivity)
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Dissolve 10 mg of the compound in 2 mL of methanol.
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Add 2 mL of 0.1 N NaOH.
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Stir at Room Temperature (RT) for 1–2 hours. Do not heat initially , as degradation is rapid.
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Target: Rapid conversion to amide and carboxylic acid.
C. Oxidative Stress
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Dissolve 10 mg in 2 mL solvent.
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Add 1 mL of 3%
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Store in dark at RT for 6 hours.
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Target: Detection of S-oxides or dechlorination products.
Analytical Strategy
To accurately monitor stability, a Reverse Phase HPLC (RP-HPLC) method is required. The amidine is polar and basic, requiring a buffered mobile phase to ensure good peak shape.
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm | Standard retention for polar aromatics. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic pH suppresses silanol activity and keeps amidine protonated. |
| Mobile Phase B | Acetonitrile | Strong elution solvent for the less polar degradants. |
| Gradient | 5% B to 90% B over 20 mins | Amidine elutes early; Amide and Acid elute later (less polar). |
| Detection | UV at 254 nm | Max absorbance for the thiophene ring. |
Self-Validating Check: If the "Base Hydrolysis" sample does not show a significant decrease in the main peak accompanied by the appearance of a later-eluting peak (the amide), the stress condition was insufficient, or the method is not stability-indicating.
Handling and Storage Recommendations
Based on the stability profile, the following storage controls are mandatory to maintain chemical purity >98%:
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Moisture Control: Store in a tightly sealed container with desiccant (silica gel). The HCl salt is hygroscopic.
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Temperature: Refrigerate at 2°C to 8°C . Long-term storage at room temperature is discouraged due to slow hydrolytic drift.
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Atmosphere: Inert gas backfill (Argon or Nitrogen) is recommended to prevent oxidative degradation of the thiophene ring over long periods (12+ months).
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Light: Amber glassware or foil-wrapped containers are required.
References
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International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva: ICH, 2003. Link
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Rivaroxaban Synthesis & Impurities. 5-Chlorothiophene-2-carboxylic acid (Degradant B) is a known starting material and degradant of Rivaroxaban intermediates. PubChem CID 5172545. Link[1]
- Amidine Hydrolysis Kinetics.General mechanism of amidine hydrolysis to amides under basic conditions. Journal of Organic Chemistry.
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Thermo Scientific Chemicals. Safety Data Sheet: 5-Chlorothiophene-2-carboxylic acid (Related Structure Stability).Link
